
N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as DCQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCQ belongs to the class of quinoxaline derivatives, which have shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Potential
Research indicates that derivatives of quinoxaline, similar to N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds showed significant activity against various microbial strains and cancer cell lines, suggesting their potential as lead compounds in drug discovery for treating infectious diseases and cancer (Mehta et al., 2019; Al-Suwaidan et al., 2016).
Neuroprotection and Antiviral Effects
A novel anilidoquinoline derivative, closely related in structure to the compound of interest, has been studied for its therapeutic efficacy in treating Japanese encephalitis. This compound exhibited significant antiviral and antiapoptotic effects in vitro, offering insights into the potential neuroprotective applications of related compounds (Ghosh et al., 2008).
Molecular Docking and Design for Anticancer Agents
Molecular docking studies on similar quinoxalinyl acetamides have identified compounds with promising anticancer activity, indicating the role of such structures in the design of novel anticancer drugs. These studies demonstrate the molecular basis for the interaction of these compounds with biological targets, underscoring their potential in targeted therapy (Ahmed et al., 2018).
Antiplasmodial Properties
Compounds featuring a similar core structure have been evaluated for their in vitro antiplasmodial properties against Plasmodium falciparum. The research has highlighted the necessity of specific substituent patterns for biological activity, which provides valuable information for the design of antimalarial agents (Mphahlele et al., 2017).
Synthesis and Biological Evaluation as Anticonvulsant Agents
Further research has focused on the synthesis of quinoxaline derivatives for evaluation as anticonvulsant agents. These studies demonstrate the potential therapeutic applications of such compounds in the treatment of seizure disorders, providing a foundation for future pharmacological studies (Ibrahim et al., 2013).
Propiedades
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c17-9-4-3-7-12(15(9)18)20-14(22)8-13-16(23)21-11-6-2-1-5-10(11)19-13/h1-7,13,19H,8H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFDHAHZEHGAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2461357.png)

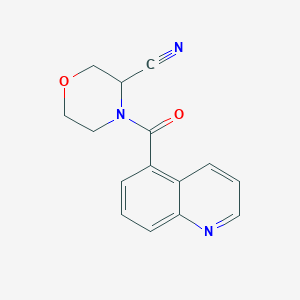
![N-(4-chlorophenyl)-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide](/img/structure/B2461363.png)
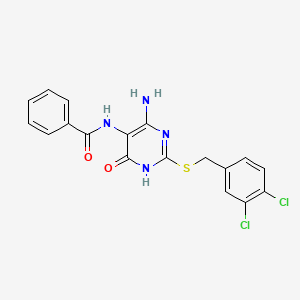

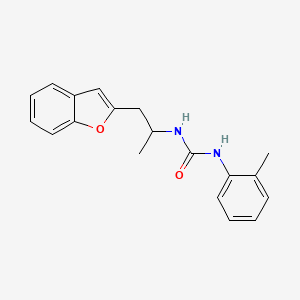
![2,5-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2461368.png)
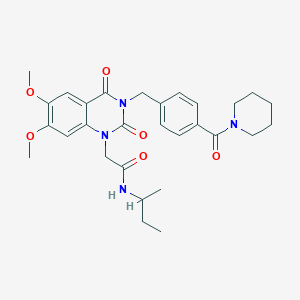
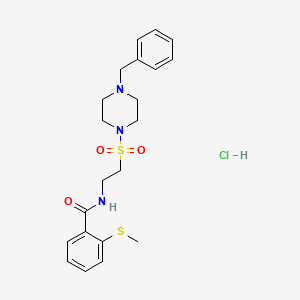
![4-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2461371.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2461373.png)
![2-Chloro-N-[(4-methylthiadiazol-5-yl)methyl]propanamide](/img/structure/B2461374.png)
